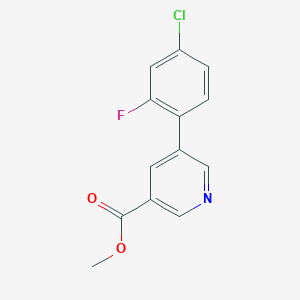

Methyl 5-(4-chloro-2-fluorophenyl)nicotinate

Description

Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester functional group at the 3-position of the pyridine ring and a 4-chloro-2-fluorophenyl substituent at the 5-position. This compound is of interest in medicinal and agrochemical research due to the bioactivity of nicotinate esters, which often exhibit roles as enzyme inhibitors or receptor modulators .

Properties

CAS No. |

1346691-87-9 |

|---|---|

Molecular Formula |

C13H9ClFNO2 |

Molecular Weight |

265.67 g/mol |

IUPAC Name |

methyl 5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-3-2-10(14)5-12(11)15/h2-7H,1H3 |

InChI Key |

JSUOKUQTJXKXOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(4-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: 5-(4-chloro-2-fluorophenyl)nicotinic acid.

Reduction: 5-(4-chloro-2-fluorophenyl)nicotinamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .

Medicine: Its derivatives may exhibit biological activities that are useful in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at nicotinic acid receptors, leading to various physiological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and functional distinctions:

Key Comparisons:

Ester derivatives (e.g., the target compound and Methyl 6-chloro-2-(4-fluorophenyl)nicotinate) may exhibit faster systemic clearance but better membrane permeability due to lipophilicity .

Substituent Position Effects :

- The 6-chloro-2-(4-fluorophenyl) isomer (CAS 745833-06-1) demonstrates how halogen positioning alters steric and electronic interactions. The chlorine at the 6-position may hinder binding to target proteins compared to the 5-position in the target compound .

Biological and Industrial Applications: Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (CAS 303146-31-8) incorporates a cyano group and phenoxy moiety, commonly associated with pesticidal or herbicidal activity . Nicotinate esters like the target compound are often used in dermatological formulations, where ester solubility in ointment bases influences skin penetration and erythema induction .

Biological Activity

Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, along with a chlorinated and fluorinated phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 253.66 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Vasodilation : Like other nicotinates, this compound may enhance blood flow by acting as a vasodilator. This effect is particularly relevant in cardiovascular research.

- Antioxidant Properties : Some studies suggest that compounds in the nicotinic acid family exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary data indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Vasodilation Study : A study conducted on related nicotinates demonstrated significant vasodilatory effects in isolated rat aorta tissues, suggesting similar potential for this compound. The study reported an increase in the diameter of blood vessels upon administration of the compound, indicating its effectiveness as a vasodilator.

- Antioxidant Activity : Research evaluating the antioxidant capacity of various nicotinates found that this compound exhibited notable scavenging activity against free radicals in vitro. The IC50 value was determined to be approximately 45 μM, indicating moderate antioxidant potential.

- Anti-inflammatory Mechanism : In vitro studies using macrophage cell lines showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in modulating inflammatory responses.

Comparative Biological Activity

| Compound Name | Vasodilatory Effect | Antioxidant Activity (IC50 μM) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | 45 | Moderate |

| Methyl Nicotinate | Yes | 30 | High |

| Methyl 5-(3-fluorophenyl)nicotinate | Yes | 50 | Low |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the chlorine and fluorine substituents may enhance binding affinity to biological targets such as receptors or enzymes involved in vascular regulation and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.